molecular formula C10H8F2N2O B2608646 2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one CAS No. 2300114-91-2

2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one

Cat. No. B2608646
CAS RN: 2300114-91-2
M. Wt: 210.184
InChI Key: YHEZOJUWURDANX-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, or 2-(3,5-Difluorophenyl)-5-methylpyrazol-3-one, is a heterocyclic compound with a unique chemical structure and a wide range of applications in the laboratory and in scientific research. The compound is composed of two rings, a pyrazole ring and an aromatic ring, connected by a carbon atom. This compound has been studied extensively in recent years due to its potential as a building block for a variety of pharmaceuticals, agrochemicals, and other materials. It has also been used in the synthesis of various drugs, such as the anti-inflammatory drug diclofenac.

Scientific Research Applications

Crystal Structure Analysis

The crystal and molecular structure of pyrazol-3-one derivatives, including those similar to 2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one, has been studied using X-ray diffraction. This research helps in determining the predominant tautomeric forms in solid states, essential for understanding the physical and chemical properties of these compounds (Kimura, Okabayashi, & Yasuoka, 1983).

Synthesis of Pyrazolone Derivatives

Research on pyrazolone derivatives focuses on their synthesis and characterization, which is relevant for developing new compounds with potential applications in various fields. Studies involve the reactions between pyrazolone compounds and other chemical agents, contributing to the development of novel chemical entities (Maquestiau & Eynde, 2010).

Pharmaceutical Research

In pharmaceutical research, pyrazolone derivatives, including those structurally related to 2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one, are synthesized and evaluated for their potential pharmacological activities. This includes studies on their anti-inflammatory, antipyretic, or other relevant biological activities, contributing significantly to the development of new therapeutic agents (Picciola et al., 1984).

Photophysical Applications

Research in the field of photophysics explores the use of pyrazolone derivatives in the development of phosphorescent materials. These compounds, including derivatives of 2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one, are studied for their ability to exhibit phosphorescence, which has potential applications in optoelectronics and other technologies (Yang et al., 2005).

Anticancer Potential

Some pyrazolone derivatives are investigated for their potential as anticancer agents. This includes the synthesis and analysis of their electronic structure, physico-chemical properties, and docking analysis, which are crucial in understanding their mechanism of action and effectiveness against cancer cells (Thomas et al., 2019).

properties

IUPAC Name

2-(3,5-difluorophenyl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c1-6-2-10(15)14(13-6)9-4-7(11)3-8(12)5-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEZOJUWURDANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one

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